5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Description
IUPAC Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically addressing the oxazole ring system and its substituents. The compound's official Chemical Abstracts Service registry number 1188908-86-2 provides unambiguous identification within chemical databases and literature. The molecular structure features a five-membered oxazole ring, formally designated as 1,2-oxazole, which contains both nitrogen and oxygen heteroatoms in adjacent positions. The systematic name indicates the presence of an amino group at the 3-position of the oxazole ring, while the 5-position bears a 2-fluoropropan-2-yl substituent, representing a tertiary carbon center with two methyl groups and one fluorine atom.
The structural identification reveals several key molecular characteristics that define this compound's chemical identity. The oxazole ring system, also known as isoxazole in alternative nomenclature systems, represents an electron-rich aromatic heterocycle where the oxygen atom is positioned adjacent to the nitrogen atom. This arrangement creates a distinctive electronic environment that influences both the compound's reactivity patterns and its potential biological interactions. The fluorinated substituent at position 5 introduces significant electronic effects through the high electronegativity of fluorine, which can substantially alter the compound's physical and chemical properties compared to non-fluorinated analogs.
The compound's structural architecture places it within the broader category of substituted oxazoles, where the presence of both amino and fluoroalkyl functionalities creates opportunities for diverse chemical transformations and biological interactions. The tertiary fluoroalkyl group contributes to the molecule's three-dimensional structure while providing potential sites for intermolecular interactions through both hydrophobic and dipolar mechanisms. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry provide definitive structural confirmation, with characteristic spectral signatures corresponding to the oxazole aromatic protons, the amino group, and the fluorinated alkyl substituent.
Historical Context in Heterocyclic Chemistry
The development of oxazole chemistry traces its origins to the early twentieth century, when Ludwig Claisen first synthesized an oxazole compound in 1903 through the oximation of propargylaldehyde acetal, establishing the foundational methodology for this important class of heterocycles. This pioneering work initiated a century-long exploration of oxazole chemistry that has evolved from simple synthetic curiosities to sophisticated pharmaceutical intermediates and bioactive compounds. The historical progression of oxazole research demonstrates the gradual refinement of synthetic methodologies, moving from classical condensation reactions to modern transition metal-catalyzed processes that enable precise regioselective control and functional group tolerance.
The emergence of fluorinated heterocycles as a distinct research area gained momentum during the latter half of the twentieth century, driven by the recognition that fluorine substitution could dramatically enhance molecular properties relevant to pharmaceutical applications. The strategic incorporation of fluorine atoms into heterocyclic frameworks became increasingly sophisticated as synthetic chemists developed specialized reagents and methodologies for selective fluorination reactions. The development of compounds like this compound represents the convergence of classical heterocyclic chemistry with modern fluorine chemistry, creating molecular architectures that combine the proven biological activity of oxazole systems with the enhanced properties imparted by fluorine substitution.
Contemporary advances in oxazole synthesis have been marked by the development of environmentally sustainable methodologies, including the use of deep eutectic solvents and aqueous reaction media that reduce reliance on traditional organic solvents. These green chemistry approaches have particular relevance for the synthesis of fluorinated oxazoles, where traditional synthetic routes often required harsh conditions or environmentally problematic reagents. The evolution from classical synthetic approaches to modern, environmentally conscious methodologies reflects the broader transformation of heterocyclic chemistry toward sustainable and efficient synthetic practices.
Position Within Oxazole Derivative Classifications
This compound occupies a distinctive position within the comprehensive classification system of oxazole derivatives, where compounds are categorized based on substitution patterns, functional group types, and structural complexity. The compound belongs to the class of 3-aminooxazoles, which represent an important subset of oxazole derivatives characterized by the presence of amino functionality at the 3-position of the oxazole ring. This specific substitution pattern is particularly significant because the amino group can participate in hydrogen bonding interactions and serve as a pharmacophore element in biological systems.
Within the broader category of substituted oxazoles, this compound is further classified as a fluorinated heterocycle, placing it among an elite group of compounds that combine the proven biological activity of oxazole systems with the enhanced molecular properties associated with fluorine substitution. The fluoroalkyl substituent at the 5-position distinguishes this compound from simpler methylated or other alkylated analogs, providing unique electronic and steric characteristics that can significantly influence both chemical reactivity and biological activity. The tertiary nature of the fluorinated carbon center adds an additional layer of structural complexity that may contribute to enhanced metabolic stability and altered pharmacokinetic properties.
The classification of oxazole derivatives often considers their potential biological activities, with different substitution patterns associated with distinct pharmacological profiles. Compounds containing amino groups at the 3-position have demonstrated immunoregulatory properties, including immunosuppressive and anti-inflammatory activities, positioning them as valuable lead compounds for therapeutic development. The presence of fluorine substitution further enhances this biological potential, as fluorinated compounds often exhibit improved bioavailability, enhanced binding affinity to biological targets, and increased resistance to metabolic degradation.
The systematic classification of this compound within the oxazole derivative family also considers its synthetic accessibility and potential for structural modification. The presence of multiple functional groups creates opportunities for further chemical elaboration, allowing medicinal chemists to explore structure-activity relationships through systematic modification of either the oxazole core or the substituent groups. This flexibility in structural modification has made compounds of this type particularly valuable as pharmaceutical intermediates and lead compounds for drug discovery programs focused on heterocyclic scaffolds.
Properties
IUPAC Name |
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)9-10-4/h3H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWNIKTFIRTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy for Amines and Fluorinated Isoxazoles
The synthesis of amines generally involves forming a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile. For secondary and tertiary amines, common methods include alkylation of sulfonamide derivatives, reduction of alkyl imines or dialkyl iminium salts, and reduction of amide derivatives. However, for fluorinated isoxazole amines, the approach must accommodate the sensitive fluorinated substituent and heterocyclic ring system.
Synthesis of Fluorinated Isoxazole Amines
The preparation of fluorinated isoxazole derivatives such as 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine typically involves:
- Formation of the isoxazole ring with appropriate substitution.
- Introduction of the fluorinated alkyl group via nucleophilic substitution or electrophilic fluorination.
- Installation or transformation of functional groups to the amino substituent.
A closely related compound, 3-(trifluoromethyl)isoxazol-5-amine, has been synthesized through multi-step procedures involving lithiation, reaction with fluorinated esters, and subsequent conversion to the amino derivative.
Detailed Preparation Route for this compound
Based on analogous synthetic protocols for fluorinated isoxazole amines, the preparation can be outlined as follows:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Generation of lithiated intermediate from isoxazole precursor | Use of diisopropylamine and n-butyllithium in dry tetrahydrofuran at low temperature (-72 °C to 0 °C) | - | Strict temperature control to avoid side reactions |
| 2 | Reaction with methyl fluorinated ester (e.g., methyl trifluoroacetate) to introduce fluorinated alkyl group | Dropwise addition under cooling, gradual warming to room temperature | - | Avoids elimination side reactions common in fluorination |
| 3 | Conversion of intermediate to oxime or hydroxylamine derivative | Reflux with hydroxylamine hydrochloride in methanol for extended time (e.g., 68 hours) | ~52.6% | Ensures formation of amino group on isoxazole ring |
| 4 | Purification by extraction, evaporation, and distillation under reduced pressure | Standard organic extraction and purification techniques | - | Produces 5-amino-3-(trifluoromethyl)isoxazole as colorless crystals |
This sequence, adapted from the preparation of 5-amino-3-trifluoromethylisoxazole, can be modified to introduce the 2-fluoropropan-2-yl substituent at the 5-position by using the corresponding fluorinated ester or halide.
Fluorodecarboxylation and Protecting Group Strategies
For compounds where the fluorinated alkyl group is introduced via fluorodecarboxylation, protecting groups are essential to prevent side reactions such as β-elimination. For example, embedding amino and oxo functionalities within an oxazole precursor and then applying gentle fluorodecarboxylation allows selective fluorine incorporation without decomposition. This strategy is useful when working with sensitive fluorinated intermediates and can be adapted for the synthesis of this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Lithiation and reaction with fluorinated ester | Diisopropylamine, n-butyllithium, methyl fluorinated ester | Low temperature (-75 to 0 °C), THF solvent | High regioselectivity, direct fluorinated alkyl introduction | Requires strict temperature control, sensitive reagents |
| Fluorodecarboxylation on protected oxazole precursor | Protected amino-oxo oxazole, fluorinating agent | Mild conditions to avoid elimination | Avoids elimination side products, good for sensitive substrates | Multi-step, requires protecting group manipulations |
| Nucleophilic substitution on halogenated isoxazole | Halogenated isoxazole, fluoride nucleophile | Basic conditions with fluoride salts | Direct fluorine introduction | Risk of elimination side reactions, requires protection of functional groups |
Research Findings and Notes
- Attempts to fluorinate brominated precursors under basic conditions often lead to elimination byproducts due to the presence of activating groups like esters, necessitating the use of protecting groups or alternative synthetic routes.
- The use of protecting groups for amino and oxo functions embedded within oxazole rings facilitates selective fluorination and subsequent deprotection to yield the desired amino-fluoro isoxazole compounds.
- The lithiation approach followed by reaction with fluorinated esters and hydroxylamine treatment is a proven route to prepare fluorinated isoxazole amines with moderate to good yields (around 50%).
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity of the final amino-fluorinated isoxazole compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1)
One of the most notable applications of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is its role as an inhibitor of mutant IDH1, a protein implicated in certain cancers, including gliomas. The compound has shown promising results in preclinical studies, demonstrating potent inhibitory activity against the mutant form of IDH1, which is known to produce 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis. The mechanism involves binding to the active site of the enzyme, thereby preventing its activity and reducing 2-HG levels in cancer cells .
2. Neuropharmacological Research
Another area of interest is the compound's potential in neuropharmacology. The oxazole moiety is known for its ability to interact with various neurotransmitter systems, which could make this compound a candidate for developing treatments for neurodegenerative diseases like Alzheimer's disease. Research into tau protein aggregation and neurofibrillary tangles highlights the need for compounds that can modulate these processes effectively .
Case Study: IDH1 Inhibition
A study documented in patent literature (WO2016052697A1) detailed the synthesis and evaluation of various isoxazole derivatives, including this compound. The study reported that this compound exhibited a high degree of selectivity for mutant IDH1 over wild-type IDH1, indicating its potential as a targeted cancer therapy .
Case Study: Neurodegenerative Disease Models
In preclinical models investigating tau pathology, compounds similar to this compound were assessed for their ability to bind tau aggregates and inhibit their formation. Results indicated that such compounds could reduce tau accumulation in neuronal cells, suggesting a therapeutic pathway for treating Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism of action of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomers
- 3-(2-Fluoropropan-2-yl)-1,2-oxazol-5-amine (PubChem CID: N/A): This isomer reverses the positions of the fluoropropyl and amine groups.
Aryl-Substituted Analogues
- The electron-withdrawing fluorine atoms may enhance metabolic stability compared to non-fluorinated aryl groups, though steric bulk could reduce membrane permeability .
- 5-(2-Chlorophenyl)-1,2-oxazol-3-amine (CID 66200617): The chloro substituent (C₉H₇ClN₂O; MW: 198.62 g/mol) increases lipophilicity (clogP ≈ 2.5) compared to the fluoropropyl analogue.
Heterocyclic Analogues
- 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (CAS 1232853-55-2): A thiophene ring (C₇H₆N₂OS; MW: 166.20 g/mol) replaces the fluoropropyl group. Thiophene-containing compounds are prevalent in antimicrobial agents, suggesting possible bioactivity .
- 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine (CAS 1495210-42-8):
The methylfuran substituent (C₈H₉N₂O₂; MW: 165.17 g/mol) introduces oxygen-based hydrogen bonding capacity. Furans are prone to oxidative metabolism, which may limit in vivo stability compared to fluorinated groups .
Complex Heterocyclic Derivatives
- 5-(Quinolin-6-yl)-1,2-oxazol-3-amine (CAS 1482213-28-4): The quinoline moiety (C₁₂H₉N₃O; MW: 211.22 g/mol) significantly increases molecular weight and lipophilicity (clogP ≈ 2.8).
Physicochemical and Pharmacological Trends
Substituent Effects on Properties
| Compound | Molecular Formula | MW (g/mol) | Key Substituent | logP* | Key Properties |
|---|---|---|---|---|---|
| Target Compound | C₆H₉FN₂O | 156.15 | 2-Fluoropropan-2-yl | ~1.2 | High metabolic stability, moderate lipophilicity |
| 5-(2,4-Difluorophenyl) analogue | C₉H₆F₂N₂O | 196.16 | 2,4-Difluorophenyl | ~2.0 | Aromatic π-stacking, improved stability |
| 5-(Thiophen-2-yl) analogue | C₇H₆N₂OS | 166.20 | Thiophen-2-yl | ~1.5 | Enhanced solubility, antimicrobial potential |
| 5-(Quinolin-6-yl) analogue | C₁₂H₉N₃O | 211.22 | Quinolin-6-yl | ~2.8 | DNA interaction, reduced solubility |
*Estimated using fragment-based methods.
Biological Activity
The compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is a member of the oxazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₅H₈FN₃O
- Molecular Weight : 145.13 g/mol
The presence of the fluoropropyl group enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an agonist for certain receptors involved in metabolic regulation and neurological functions.
Pharmacological Effects
- Antidiabetic Properties : Preliminary studies suggest that this compound may exhibit antidiabetic effects by acting on the GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion. This receptor is a target for drug development aimed at treating type 2 diabetes .
- Neurological Impact : There is emerging evidence that compounds with oxazole structures can influence neurotransmitter systems. The specific effects of this compound on neuroactive pathways are still under investigation but may include modulation of synaptic transmission and neuroprotection .
Study 1: GPR119 Agonism
A study published in a pharmaceutical journal highlighted the efficacy of GPR119 receptor agonists in enhancing incretin levels, which are critical for insulin secretion and appetite regulation. The study demonstrated that compounds similar to this compound showed significant improvements in glycemic control in rodent models .
Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, researchers assessed the impact of various oxazole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain oxazole compounds could reduce cell death and promote survival pathways, suggesting potential therapeutic applications for neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | GPR119 Agonism | Neuroprotective Effects |
|---|---|---|---|
| This compound | 145.13 g/mol | Yes | Potential |
| Other Oxazole Derivative A | 150.20 g/mol | Yes | Moderate |
| Other Oxazole Derivative B | 140.10 g/mol | No | Low |
This table summarizes key findings related to the biological activity of this compound compared to other oxazole derivatives.
Safety and Toxicology
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Reports suggest potential irritant effects on skin and eyes; however, specific chronic toxicity data remain limited .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine?
- Methodology : A cyclocondensation approach is commonly employed for oxazole derivatives. For example, the synthesis of analogous 5-aryl-1,3,4-oxadiazol-2-amines involves reacting hydrazide precursors with carbonyl compounds under acidic or thermal conditions . Fluorination at the 2-fluoropropan-2-yl group can be achieved via nucleophilic substitution using fluorinating agents like KF or Selectfluor™ in aprotic solvents. Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts. Characterization of intermediates via H/C NMR and LC-MS is advised to confirm regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
- Methodology :
- NMR : F NMR is essential to confirm the fluoropropane substituent (δ ~ -150 to -180 ppm for CF groups). H NMR should show a singlet for the oxazole C-H proton (δ ~6.5–7.5 ppm) and splitting patterns consistent with the fluorinated isopropyl group .
- IR : Stretching vibrations for C-F (1000–1100 cm) and oxazole ring C=N (1600–1650 cm) should be observed .
- MS : High-resolution mass spectrometry (HRMS) can verify the molecular ion [M+H] and isotopic patterns indicative of fluorine presence .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic properties, such as Fukui indices for nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., in water or DMSO) predict solvation effects and degradation pathways. For example, fluorinated groups often enhance metabolic stability but may alter solubility, requiring logP calculations .
Q. What strategies are effective in resolving contradictions in reported biological activities of oxazole-3-amine derivatives?
- Methodology :
- Comparative Assays : Standardize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using controls like 5-fluorouracil for anticancer activity. Replicate studies under identical conditions (pH, temperature, cell lines) to isolate structure-activity relationships (SAR) .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases). Discrepancies may arise from binding mode variations due to fluoropropane steric effects .
Q. How can the stability of this compound be assessed under physiological or storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to stressors (heat, light, acidic/basic pH) and monitor degradation via HPLC. Fluorinated groups may resist hydrolysis but could undergo radical-mediated breakdown under UV light .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C is typical for oxazoles) .
Methodological Considerations
- Experimental Design : Prioritize orthogonal analytical techniques (e.g., NMR + HRMS) to validate synthetic routes and purity .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess biological assay reproducibility. Cross-reference spectral data with databases like mzCloud for fluorinated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
